molecular formula C18H20ClNO5S B6091139 3-(4-CHLOROBENZENESULFONAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

3-(4-CHLOROBENZENESULFONAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

Cat. No.: B6091139
M. Wt: 397.9 g/mol
InChI Key: NVAZQEYBHWXTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-CHLOROBENZENESULFONAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the propanoic acid moiety: This step may involve the reaction of the intermediate sulfonamide with a propanoic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.

    Final coupling reaction: The final step involves coupling the sulfonamide intermediate with 4-(propan-2-yloxy)phenyl group using a suitable coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound may be studied for its potential as an antibacterial or antifungal agent.

Medicine

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID would depend on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes involved in folic acid synthesis, similar to other sulfonamides. The molecular targets and pathways would include bacterial dihydropteroate synthase and related enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Ibuprofen: A propanoic acid derivative with anti-inflammatory effects.

    Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease.

Uniqueness

3-(4-CHLOROBENZENESULFONAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is unique due to its combination of a sulfonamide group and a propanoic acid moiety, which may confer both antimicrobial and anti-inflammatory properties. This dual functionality could make it a valuable compound in both medicinal and industrial applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5S/c1-12(2)25-15-7-3-13(4-8-15)17(11-18(21)22)20-26(23,24)16-9-5-14(19)6-10-16/h3-10,12,17,20H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAZQEYBHWXTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.